1-Amino-3-(2-fluorophenyl)urea
Overview
Description
1-Amino-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an amino group and a fluorophenyl group attached to the urea moiety
Mechanism of Action
Target of Action
1-Amino-3-(2-fluorophenyl)urea is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
For instance, some urea derivatives have been found to exhibit herbicidal activity , indicating that they may interfere with specific biochemical processes in plants.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-fluorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product. Another method involves the use of 2-fluorophenyl isocyanate, which reacts with ammonia or an amine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted urea derivatives with various functional groups.
Oxidation Reactions: Products include oxidized urea derivatives with higher oxidation states.
Reduction Reactions: Products include amine derivatives with reduced functional groups.
Scientific Research Applications
1-Amino-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2-chlorophenyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-Amino-3-(2-bromophenyl)urea: Similar structure with a bromine atom instead of fluorine.
1-Amino-3-(2-methylphenyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-Amino-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
1-amino-3-(2-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPLQKMHOWKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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